1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a naphthalene ring substituted with a chlorine atom and a trifluorobutane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloronaphthalene, which can be obtained by chlorination of naphthalene.
Formation of Intermediate: The 6-chloronaphthalene is then subjected to Friedel-Crafts acylation using trifluoroacetic anhydride to introduce the trifluorobutane-1,3-dione moiety.
Final Product Formation: The intermediate is further reacted under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The trifluorobutane-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine-substituted naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloronaphthalen-2-yl)ethan-1-one: Similar structure but with an ethanone moiety instead of trifluorobutane-1,3-dione.
6-chloronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of the trifluorobutane-1,3-dione moiety.
Uniqueness
1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both a chlorine-substituted naphthalene ring and a trifluorobutane-1,3-dione moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2742652-82-8 |
---|---|
Molecular Formula |
C14H8ClF3O2 |
Molecular Weight |
300.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.